molecular formula C18H18FN5OS2 B2842877 N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1215622-17-5

N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2842877
CAS No.: 1215622-17-5
M. Wt: 403.49
InChI Key: GQNMQXSAHHUISG-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core substituted with a piperidin-1-yl group at position 2 and a 4-fluorophenylacetamide moiety linked via a thioether bridge at position 5. The fluorine atom on the phenyl ring may enhance metabolic stability and binding affinity due to its electron-withdrawing properties .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5OS2/c19-12-4-6-13(7-5-12)22-14(25)10-26-17-15-16(20-11-21-17)23-18(27-15)24-8-2-1-3-9-24/h4-7,11H,1-3,8-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNMQXSAHHUISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolopyrimidine ring system.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Formation of the Final Compound: The final step involves the formation of the acetamide linkage, typically through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thiazolopyrimidine ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, organometallics, and other nucleophiles or electrophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in studies investigating cellular pathways and molecular interactions.

    Chemical Biology: The compound serves as a probe to study biological systems and their responses to chemical stimuli.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound F813-0944 (N-(2,4-dimethylphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide)

  • Structural Differences : Replaces the 4-fluorophenyl group with a 2,4-dimethylphenyl substituent.
  • Impact : Methyl groups are electron-donating, which may reduce electrophilic interactions compared to the fluorine substituent. The bulkier dimethyl group could hinder target binding or alter solubility .
  • Molecular Formula : C₂₀H₂₃N₅OS₂ (Molecular Weight: 429.56 g/mol) vs. the target compound’s C₁₉H₂₀FN₅OS₂ (Molecular Weight: 421.52 g/mol).

7-Phenyl-5-thiazolo[4,5-d]pyrimidine Derivatives (e.g., Compound 19)

  • Structural Differences: Features a phenyl group at position 7 and a hydroxycoumarin-thienopyrimidine hybrid.
  • Impact : The extended π-system in compound 19 may enhance fluorescence properties but reduce cell permeability. Microwave-assisted synthesis (as reported in ) could improve yield compared to conventional methods used for the target compound .
Acetamide Derivatives with Heterocyclic Modifications

N-(4-Acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide (BD630840)

  • Structural Differences : Replaces the thiazolo[4,5-d]pyrimidine core with a thiadiazole ring.
  • Molecular weight (C₁₃H₁₅N₃O₂S: 289.34 g/mol) is significantly lower, suggesting differences in pharmacokinetics .

Perfluoroalkylthio Acetamides (e.g., CAS 2738952-61-7)

  • Structural Differences : Incorporates perfluoroalkyl chains instead of aromatic groups.
  • Impact : Perfluoroalkyl groups confer hydrophobicity and chemical stability but raise environmental persistence concerns, as seen in their inclusion in the TRI List of Toxic Chemicals .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound Thiazolo[4,5-d]pyrimidine 4-fluorophenyl, piperidin-1-yl C₁₉H₂₀FN₅OS₂ 421.52 Kinase inhibition (hypothesized)
F813-0944 (ChemDiv) Thiazolo[4,5-d]pyrimidine 2,4-dimethylphenyl C₂₀H₂₃N₅OS₂ 429.56 Screening compound (undisclosed)
7-Phenyl Derivative (Compound 19) Thiazolo[4,5-d]pyrimidine Phenyl, hydroxycoumarin C₂₆H₁₈N₄O₃S₂ 522.58 Fluorescent probe candidate
BD630840 (BLD Pharm) Thiadiazole Acetyl, methyl-phenyl C₁₃H₁₅N₃O₂S 289.34 Antimicrobial research
Perfluoroalkyl Acetamide (CAS 2738952-61-7) Acetamide Perfluoroalkylthio Variable >500 Industrial surfactant

Research Findings and Implications

  • Bioactivity : While F813-0944 and the target compound share a thiazolo-pyrimidine core, the fluorine substituent may confer superior metabolic stability over methyl groups .
  • Toxicity : Perfluoroalkyl derivatives () highlight the importance of substituent choice in mitigating environmental risks, which should be evaluated for the fluorophenyl group in the target compound .

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